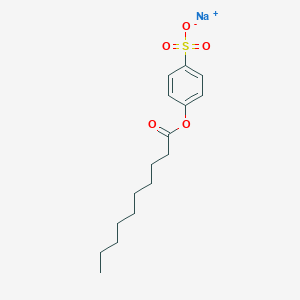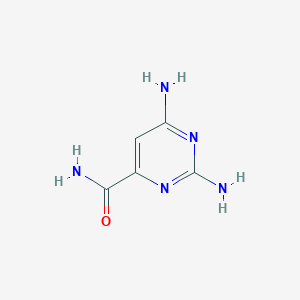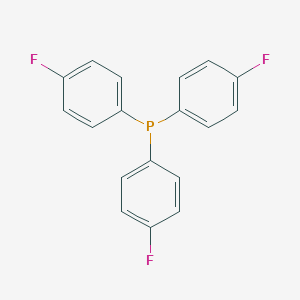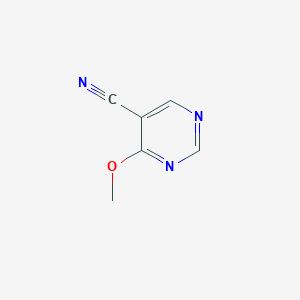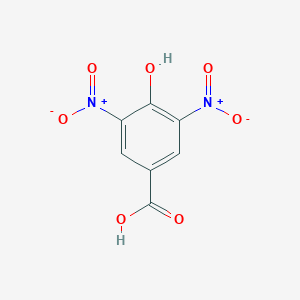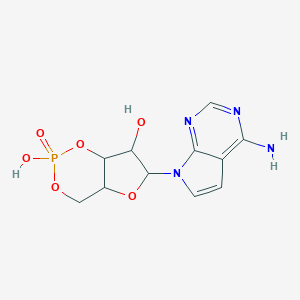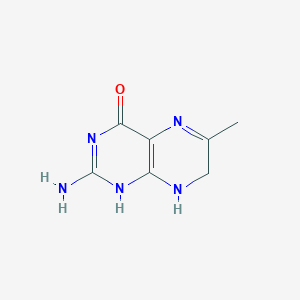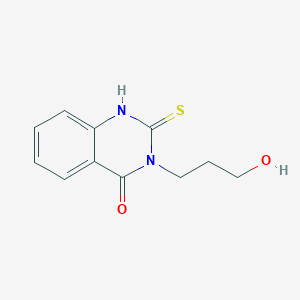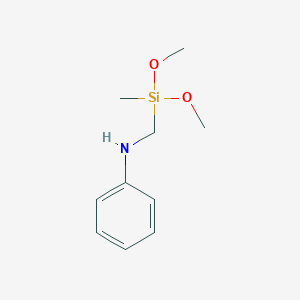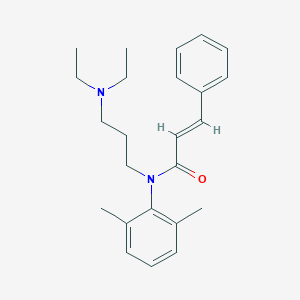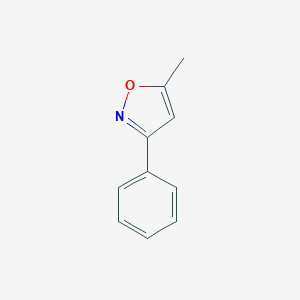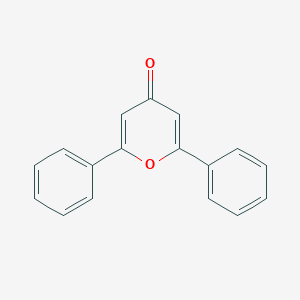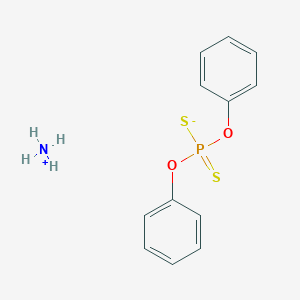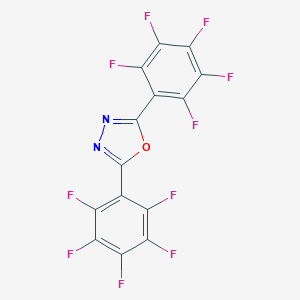![molecular formula C26H28N4O2 B091936 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate CAS No. 18178-47-7](/img/structure/B91936.png)
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, also known as DCTQ, is a fluorescent probe that has been widely used in scientific research. DCTQ is a quinoline-based compound that exhibits strong fluorescence emission in both organic solvents and water. It has been used in various applications, including biochemical and physiological studies, as well as in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is based on its ability to bind to specific biological targets and emit fluorescence upon excitation. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to bind to proteins and nucleic acids, and its fluorescence emission can be used to monitor changes in the conformation and activity of these molecules. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used to study the binding of small molecules to proteins and nucleic acids, which can provide insights into drug development and design.
Effets Biochimiques Et Physiologiques
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not interfere with biological processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate may vary depending on the specific experimental conditions and the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has several advantages for lab experiments, including its strong fluorescence emission, high sensitivity, and low toxicity. It can be used in a wide range of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to its use. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, its fluorescence can be quenched by certain molecules, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in scientific research. One area of interest is the development of new applications for 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in drug discovery and development. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to be a useful tool in the identification and characterization of new drug targets, and it may be possible to use 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate to develop new drugs and therapies. Another area of interest is the development of new fluorescent probes based on the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. By modifying the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, it may be possible to create new probes with improved properties for use in scientific research. Finally, there is interest in the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in imaging applications, including in vivo imaging of biological processes. By combining 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate with imaging technologies, it may be possible to visualize biological processes in real time, providing new insights into the workings of living systems.
Méthodes De Synthèse
The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate involves a multi-step process that begins with the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate to form 2-(ethoxycarbonyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2,2-dicyanovinyl to form the final product, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been optimized to improve yield and purity, and the compound can be obtained in high purity with good yields.
Applications De Recherche Scientifique
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has also been used to study the binding of small molecules to proteins and nucleic acids. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used in the development of new drugs and therapies, including cancer therapies and antimicrobial agents.
Propriétés
Numéro CAS |
18178-47-7 |
|---|---|
Nom du produit |
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate |
Formule moléculaire |
C26H28N4O2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-24-23(14-21(18)13-20(16-27)17-28)19(2)15-26(3,4)30(24)10-11-32-25(31)29-22-8-6-5-7-9-22/h5-9,12-14,19H,10-11,15H2,1-4H3,(H,29,31) |
Clé InChI |
MBGQLEMLPRDFQM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
SMILES canonique |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
Autres numéros CAS |
18178-47-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



